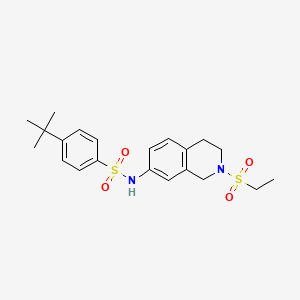

![molecular formula C20H19FN2O3S B2436146 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate CAS No. 1396860-95-9](/img/structure/B2436146.png)

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate, also known as AZD-9567, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in drug development.

Scientific Research Applications

Antimicrobial Activity

The compound’s structural features, including the fluorobenzo[d]thiazole moiety, suggest potential antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could serve as a valuable candidate for novel antibiotics or antifungal agents .

Herbicides and Plant Desiccants

The presence of the azetidin-3-yl group in the molecule hints at its potential use as a herbicide or plant desiccant. These compounds play a crucial role in agriculture by controlling weed growth and promoting crop health. Further studies could explore its efficacy in this context .

Anti-Inflammatory Agents

Thiazole derivatives often exhibit anti-inflammatory properties. The compound’s unique structure may interact with inflammatory pathways, making it a candidate for drug development in conditions such as arthritis, asthma, or other inflammatory diseases .

Antitumor and Cytotoxic Effects

Given the diverse biological activities associated with thiazoles, this compound might possess antitumor or cytotoxic properties. Researchers could investigate its impact on cancer cell lines and explore its potential as an adjunct to existing chemotherapy regimens .

Neuroprotective Potential

Certain thiazole-based compounds demonstrate neuroprotective effects. The presence of the fluorobenzo[d]thiazole group suggests that this compound could be evaluated for its ability to protect neurons from damage or degeneration .

Carbonic Anhydrase Inhibition

Although not directly evident from its structure, further studies could explore whether this compound interacts with carbonic anhydrase enzymes. Inhibition of these enzymes is relevant in conditions like glaucoma and epilepsy .

properties

IUPAC Name |

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(4-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-25-15-6-2-13(3-7-15)4-9-19(24)26-16-11-23(12-16)20-22-17-8-5-14(21)10-18(17)27-20/h2-3,5-8,10,16H,4,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWKHCKDEPCLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2436064.png)

![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)

![N-(4-bromo-2-fluorophenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2436067.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2436069.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2436071.png)

![4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2436072.png)

![ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2436075.png)

![2-Chloro-1-[(3S)-3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2436077.png)

![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)